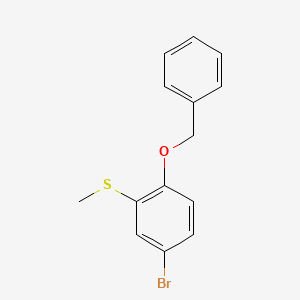![molecular formula C12H21NO4 B13458378 methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability and ease of removal under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The carboxylic acid group of the Boc-protected amino acid is esterified using methanol and a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the methyl ester.
The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent composition, to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP): Used for esterification.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Aplicaciones Científicas De Investigación
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further react with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4S)-4-amino-2-methylidenepentanoate: Lacks the Boc protecting group.
Methyl (4S)-4-{[(benzyloxy)carbonyl]amino}-2-methylidenepentanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Methyl (4S)-4-{[(methoxy)carbonyl]amino}-2-methylidenepentanoate: Uses a methoxycarbonyl protecting group.
Uniqueness
Methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl group provides steric hindrance, making the Boc group more resistant to hydrolysis under basic conditions compared to other protecting groups like Cbz and methoxycarbonyl.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl (4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m0/s1 |
Clave InChI |
UMXLUHHYMUXZLV-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13458299.png)
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)
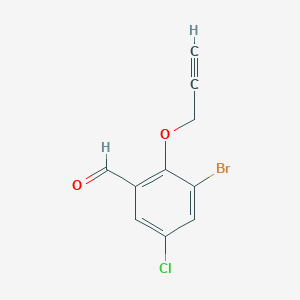
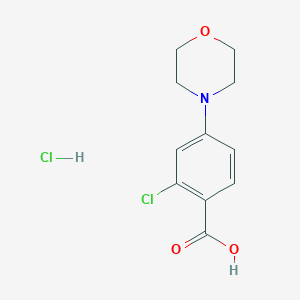

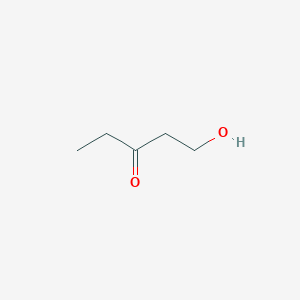
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
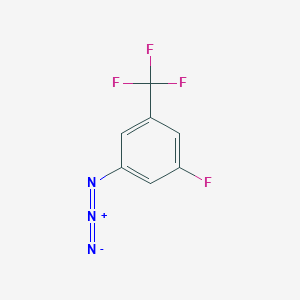
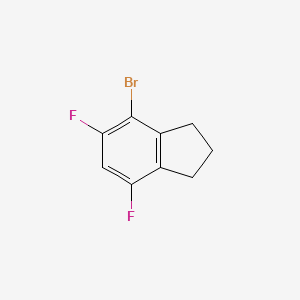
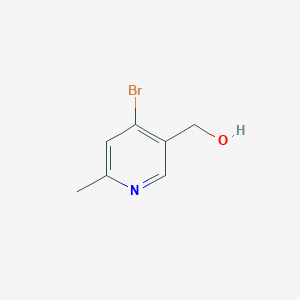
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
